molecular formula C9H10N4OS B5581797 (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5581797
M. Wt: 222.27 g/mol
InChI Key: RUHHGXAQRMGPDN-BJMVGYQFSA-N
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Description

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a furan moiety

Scientific Research Applications

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-methylfurfural with aminoguanidine nitrate in an ethanol-water mixture. The reaction is carried out at room temperature and then heated and stirred for several hours. The resulting precipitate is filtered and recrystallized to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent ratios, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Various substituted triazole derivatives

Mechanism of Action

The mechanism of action of (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. The compound targets specific enzymes and proteins within the microbial cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    5-methylfurfural: A precursor in the synthesis of the compound.

    Aminoguanidine nitrate: Another precursor used in the synthesis.

    Furan derivatives: Compounds with similar furan moieties but different functional groups.

Uniqueness

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and furan structures, which confer specific chemical reactivity and biological activity not commonly found in other compounds. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

3-methyl-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-6-3-4-8(14-6)5-10-13-7(2)11-12-9(13)15/h3-5H,1-2H3,(H,12,15)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHHGXAQRMGPDN-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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